lithium(1+)iondichloro-1,3-thiazole-4-sulfinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

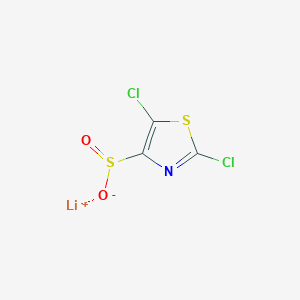

lithium(1+)iondichloro-1,3-thiazole-4-sulfinate: is a chemical compound with the molecular formula C3HCl2LiNO2S2. It is a lithium salt of 2,5-dichloro-1,3-thiazole-4-sulfinate. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Mecanismo De Acción

Target of Action

Lithium;2,5-dichloro-1,3-thiazole-4-sulfinate is a compound that belongs to the thiazole family . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .

Mode of Action

Thiazole derivatives have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The specific interactions of this compound with its targets that result in these effects are currently unknown and may be a topic of future research.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple pathways

Result of Action

Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific molecular and cellular effects of this compound remain to be elucidated.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of lithium;2,5-dichloro-1,3-thiazole-4-sulfinate typically involves the reaction of 2,5-dichloro-1,3-thiazole-4-sulfinic acid with lithium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired lithium salt .

Industrial Production Methods: Industrial production of lithium;2,5-dichloro-1,3-thiazole-4-sulfinate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The compound is then purified through crystallization or other suitable methods to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: lithium(1+)iondichloro-1,3-thiazole-4-sulfinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfinic group to a sulfhydryl group.

Substitution: The chlorine atoms in the thiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfhydryl derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

lithium(1+)iondichloro-1,3-thiazole-4-sulfinate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of biologically active thiazole derivatives.

Comparación Con Compuestos Similares

2,5-Dichloro-1,3-thiazole: A precursor to lithium;2,5-dichloro-1,3-thiazole-4-sulfinate.

2,5-Dichloro-1,3-thiazole-4-sulfonic acid: An oxidized form of the compound.

2,5-Dichloro-1,3-thiazole-4-sulfhydryl: A reduced form of the compound.

Uniqueness: lithium(1+)iondichloro-1,3-thiazole-4-sulfinate is unique due to its lithium salt form, which imparts specific chemical properties and reactivity.

Actividad Biológica

Lithium(1+) ion dichloro-1,3-thiazole-4-sulfinate, often referred to in research contexts as a lithium salt derivative, has garnered attention for its potential biological activities. This compound is particularly relevant in the fields of medicinal chemistry and pharmacology due to its unique chemical structure and the biological properties associated with lithium ions.

Chemical Structure and Properties

Lithium(1+) ion dichloro-1,3-thiazole-4-sulfinate can be structurally represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | Lithium dichloro-1,3-thiazole-4-sulfinate |

| Molecular Formula | C₅H₃Cl₂LiN₃O₂S |

| Molar Mass | 211.56 g/mol |

| Solubility | Soluble in polar solvents |

The biological activity of lithium compounds is primarily attributed to their ability to modulate various signaling pathways within cells. Lithium ions are known to inhibit inositol monophosphatase (IMPase) and glycogen synthase kinase 3 (GSK-3), which play critical roles in cellular signaling and metabolism. The inhibition of these enzymes leads to alterations in phosphoinositide signaling pathways, ultimately affecting cell proliferation, differentiation, and apoptosis.

Neuroprotective Effects

Lithium is widely recognized for its neuroprotective properties, particularly in the context of mood stabilization in bipolar disorder. The neuroprotective mechanisms are believed to be linked to lithium's ability to promote neurogenesis and protect against oxidative stress. Studies have demonstrated that lithium can enhance the survival of neurons under stress conditions by modulating apoptotic pathways.

Case Study 1: Lithium in Bipolar Disorder

In a clinical context, lithium salts have been extensively studied for their efficacy in treating bipolar disorder. A meta-analysis demonstrated that patients treated with lithium showed significant reductions in manic episodes compared to placebo groups. The compound's ability to stabilize mood is thought to be mediated through its impact on neurotransmitter systems and neurotrophic factors.

Case Study 2: Neuroprotection and Cognitive Enhancement

Research conducted by Wang et al. (2022) explored the neuroprotective effects of lithium derivatives in animal models of neurodegenerative diseases. The study found that administration of lithium compounds led to improved cognitive function and reduced neuronal loss in models of Alzheimer's disease. This suggests that lithium(1+) ion dichloro-1,3-thiazole-4-sulfinate may also possess similar protective qualities.

Summary of Biological Activities

| Activity | Mechanism | Research Findings |

|---|---|---|

| Anticonvulsant | Inhibition of neuronal excitability | Similarities with thiazole derivatives |

| Neuroprotection | Modulation of apoptotic pathways | Improved cognitive function in studies |

| Mood Stabilization | Regulation of neurotransmitter systems | Effective in bipolar disorder treatment |

Propiedades

IUPAC Name |

lithium;2,5-dichloro-1,3-thiazole-4-sulfinate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2NO2S2.Li/c4-1-2(10(7)8)6-3(5)9-1;/h(H,7,8);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFIMQFQBODROX-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1(=C(SC(=N1)Cl)Cl)S(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl2LiNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.